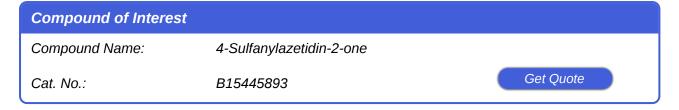


An In-depth Technical Guide to 4-Sulfanylazetidin-2-one Derivatives and Analogues

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The **4-sulfanylazetidin-2-one**, or 4-thio-β-lactam, core is a key pharmacophore in medicinal chemistry. As a crucial structural motif in penicillin and its analogues, this scaffold has been the subject of extensive research, leading to the development of a wide array of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological applications of **4-sulfanylazetidin-2-one** derivatives and their analogues. It is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the therapeutic potential of this versatile class of compounds. The guide summarizes key quantitative data, details experimental protocols for synthesis and biological evaluation, and visualizes synthetic pathways and experimental workflows.

Introduction

The azetidin-2-one, commonly known as the β -lactam ring, is a four-membered cyclic amide that forms the core of one of the most important classes of antibiotics. The introduction of a sulfanyl (thio) group at the 4-position of this ring gives rise to **4-sulfanylazetidin-2-one**, a scaffold that is fundamental to the structure and activity of penicillins and other β -lactam antibiotics. The reactivity of the strained β -lactam ring, coupled with the chemical versatility of



the sulfur atom, allows for a wide range of chemical modifications, leading to a diverse library of analogues with a broad spectrum of biological activities.

Beyond their well-established antibacterial properties, derivatives of **4-sulfanylazetidin-2-one** have shown potential as anticancer, antifungal, and enzyme-inhibiting agents. This guide will delve into the synthetic methodologies for creating these compounds, present their biological activities with a focus on quantitative data, and provide detailed experimental protocols to aid in their practical application in a research setting.

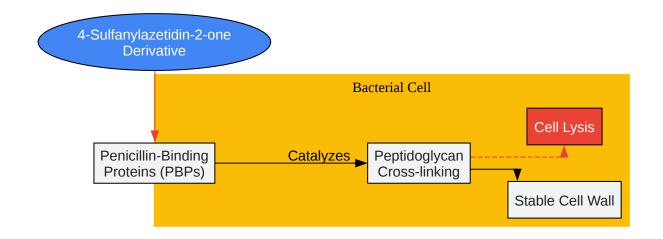
Synthesis of 4-Sulfanylazetidin-2-one Derivatives

The synthesis of **4-sulfanylazetidin-2-one** derivatives is a cornerstone of β -lactam chemistry. A common and effective method involves the reaction of a 4-acetoxy-azetidin-2-one precursor with a thiol-containing compound. This nucleophilic substitution reaction allows for the introduction of a variety of sulfanyl groups at the C4 position.

A key starting material for many synthetic routes is 4-acetoxyazetidin-2-one. A practical synthesis of this intermediate can be achieved through the cycloaddition of vinyl acetate and chlorosulfonyl isocyanate. This method has the advantage of avoiding tedious and costly chromatographic separation of diastereomers, making it suitable for large-scale production.

Another important synthetic strategy involves the use of a penicillin-derived 4-mercaptoazetidin-2-one. This approach has been successfully employed in the synthesis of bisnorpenicillins. For instance, the reaction of (3R,4R)-4-mercapto-3-phenoxyacetamidoazetidin-2-one with benzyl 2-bromoacrylate yields C-3 epimeric bisnorpenicillin esters[1].





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